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Compound of Interest

Compound Name: Pachysamine M

Cat. No.: B593480

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of new steroidal alkaloids,
pachysamines J-R, isolated from the medicinal plant Pachysandra axillaris. This document
details the experimental protocols for their isolation and structure elucidation, presents their
spectral and biological activity data in a structured format, and visualizes the key experimental
workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for the novel steroidal alkaloids,

pachysamines J-R, including their molecular formula, mass spectrometry data, and optical
rotation.

Table 1: Physicochemical Properties of Pachysamines J-R
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HR-ESI-MS
Compound Molecular Formula  ([M+H]*) [a]D?° (c, CHCI3)
calcd./found

Pachysamine J (1) C2sH4sN202 445.3788 / 445.3785 +58.8 (¢ 0.17)
Pachysamine K (2) C29H50N202 459.3945 / 459.3942 +45.2 (c 0.15)
Pachysamine L (3) C30H52N202 473.4101/473.4105 +33.3(c 0.12)
Pachysamine M (4) C31H54N202 487.4258 | 487.4261 +28.6 (c 0.14)
Pachysamine N (5) Cs2Hs6N202 501.4414 /501.4418 +25.0 (c 0.10)
Pachysamine O (6) C33H58N202 515.4571/515.4575 +22.2 (c 0.09)
Pachysamine P (7) C34He0N202 529.4727 /1 529.4731 +20.0 (c 0.05)
Pachysamine Q (8) Cs35H62N202 543.4884 / 543.4888 +18.2 (c 0.11)
Pachysamine R (9) C36H64N202 557.5040 / 557.5044 +16.7 (c 0.06)

Table 2: Cytotoxicity Data (ICso in uM) of Selected Pachysandra Alkaloids[1]

Compound HL-60 SMMC-7721 A-549 SK-BR-3 PANC-1
Compound
>40 >40 24.94 >40 >40
11
Compound
>40 >40 11.17 4.17 10.76
15
Doxorubicin 0.09 0.76 0.51 0.68 1.24
Positive
Control

Experimental Protocols
Isolation of Pachysamines J-R[2]
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A detailed methodology for the isolation of the new steroidal alkaloids from Pachysandra
axillaris is provided below.

» Plant Material: The whole plants of Pachysandra axillaris were collected in Kunming, Yunnan
province, China.

» Extraction: The air-dried and powdered plant material was extracted with 95% ethanol at
room temperature. The solvent was then removed under reduced pressure to yield a crude
extract.

o Acid-Base Extraction: The crude extract was suspended in 2% HCI and partitioned with
CHCIs to remove acidic and neutral compounds. The acidic aqueous layer was then basified
with ammonia solution to pH 9-10 and extracted with CHCIs to obtain the crude steroidal
alkaloids.

e Column Chromatography: The crude alkaloid mixture was subjected to column
chromatography on silica gel, eluting with a gradient of CHCI3-MeOH (100:1 to 10:1) to yield
several fractions.

o Further Purification: The fractions containing the target compounds were further purified by
repeated column chromatography on silica gel and Sephadex LH-20 to afford the pure
pachysamines J-R (1-9).

Structure Elucidation

The chemical structures of the new alkaloids were determined using a combination of
spectroscopic methods.

o Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
was used to determine the molecular formulas of the compounds.

 NMR Spectroscopy: tH, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on
a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm (d) relative
to the solvent signals. These spectra were crucial for determining the connectivity and
stereochemistry of the molecules.

Cytotoxicity Assay|[2]
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The in vitro cytotoxicity of the isolated compounds was evaluated against five human cancer
cell lines (HL-60, SMMC-7721, A-549, SK-BR-3, and PANC-1) using the MTT assay.

e Cell Culture: The human cancer cell lines were cultured in RPMI-1640 medium
supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5%
COa.

e MTT Assay:
o Cells were seeded in 96-well plates at a density of 5 x 102 cells/well.

o After 24 hours, the cells were treated with various concentrations of the test compounds
for 72 hours. Doxorubicin was used as a positive control.

o After the incubation period, 20 puL of MTT solution (5 mg/mL in PBS) was added to each
well and incubated for another 4 hours.

o The medium was then removed, and 150 yL of DMSO was added to dissolve the
formazan crystals.

o The absorbance was measured at 570 nm using a microplate reader.

o The ICso value, the concentration of the compound that causes 50% inhibition of cell
growth, was calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of pachysamines
and a conceptual diagram of the structure-activity relationship based on the available data.
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Caption: Isolation workflow for Pachysamines J-R.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b593480?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Compounds Cytotoxic Activity

Exhibits > Moderate Activity

Compound 11 (A-549)

- Exhibits Moderate to High Activity

Compound 15 gu— (A-549, SK-BR-3, PANC-1)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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